[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine
Description
Molecular Architecture and Bonding Patterns
The molecular architecture of this compound displays a characteristic silyl ether framework with specific geometric and electronic properties. The silicon-oxygen bond represents the central structural feature, exhibiting a bond length of approximately 1.648 ± 0.007 Å based on electron diffraction studies of related phenyl silyl ether compounds. This silicon-oxygen linkage demonstrates significant covalent character, contributing to the overall stability of the protecting group functionality.
The carbon-oxygen bond within the silyl ether moiety measures approximately 1.357 ± 0.009 Å, consistent with typical ether linkages in organosilicon compounds. The silicon-oxygen-carbon bond angle adopts a configuration of approximately 121 ± 1°, reflecting the sp³ hybridization at the oxygen center. This angular arrangement facilitates optimal orbital overlap while minimizing steric interactions between the bulky tert-butyldimethylsilyl group and the ethylamine chain.
The molecular formula for related tert-butyldimethylsilyloxy ethylamine derivatives indicates compositions such as C₈H₂₁NOSi with molecular weights ranging from 175.34 to 189.37 g/mol. The tert-butyl group contributes significant steric bulk, with the three methyl groups creating a shielding effect around the silicon center. The two methyl groups directly attached to silicon provide additional stabilization through hyperconjugation effects.
The ethylamine portion of the molecule introduces basic functionality, with the nitrogen atom exhibiting sp³ hybridization and typical C-N bond lengths. The presence of the ethyl substituent on nitrogen affects the electronic distribution compared to primary amine analogs, potentially influencing both basicity and nucleophilicity characteristics.
Comparative Analysis with Related Silyl Ether Derivatives
Comparative analysis reveals significant structural and property differences among various silyl ether derivatives containing tert-butyldimethylsilyloxy groups. The methylamine analog, N-(2-(tert-Butyldimethylsilyloxy)ethyl)methylamine, possesses the molecular formula C₉H₂₃NOSi with a molecular weight of 189.37 g/mol. This compound differs from the ethylamine derivative by having a methyl group instead of an ethyl group attached to the nitrogen center.
The primary amine variant, 2-[[tert-Butyl(dimethyl)silyl]oxy]ethylamine, exhibits the molecular formula C₈H₂₁NOSi and a molecular weight of 175.35 g/mol. This compound lacks any N-alkyl substitution, representing the most basic structural framework within this series. The absence of N-alkyl groups results in higher basicity compared to the secondary amine derivatives.
Extended chain analogs, such as 2-[2-(tert-Butyldimethylsilyloxy)ethoxy]ethanamine, demonstrate molecular formulas of C₁₀H₂₅NO₂Si with molecular weights of 219.40 g/mol. These compounds incorporate additional ethoxy units, creating longer spacer chains between the silyl ether and amine functionalities.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
|---|---|---|---|
| Primary amine derivative | C₈H₂₁NOSi | 175.35 | No N-substitution |
| N-Methylamine derivative | C₉H₂₃NOSi | 189.37 | N-Methyl group |
| Extended chain analog | C₁₀H₂₅NO₂Si | 219.40 | Additional ethoxy unit |
The relative deprotection rates under fluoride-mediated conditions show distinct patterns among different silyl protecting groups. The tert-butyldimethylsilyl group demonstrates superior stability compared to triethylsilyl derivatives, with relative deprotection rates of 1.0 (reference) versus 5.2 for triethylsilyl ethers. This enhanced stability makes tert-butyldimethylsilyloxy derivatives particularly valuable for sequential deprotection strategies in complex synthetic sequences.
Thermal stability analysis reveals decomposition onset temperatures around 218°C for related tert-butyldimethylsilyloxy compounds under nitrogen atmosphere conditions. The thermal degradation patterns involve multiple mass loss steps, reflecting the sequential breakdown of different molecular segments. The tert-butyl group typically represents the most thermally labile component, undergoing elimination reactions at elevated temperatures.
Stereoelectronic Effects of the tert-Butyldimethylsilyloxy Moiety
The tert-butyldimethylsilyloxy moiety exerts profound stereoelectronic effects that influence both the stability and reactivity characteristics of the overall molecular framework. The steric bulk of the tert-butyl group creates a significant shielding effect around the silicon center, protecting the silicon-oxygen bond from nucleophilic attack. This steric protection contributes to the exceptional stability of tert-butyldimethylsilyl ethers under basic conditions compared to less hindered silyl derivatives.
Hyperconjugation effects between the C-H bonds of the methyl groups and the silicon center provide additional electronic stabilization. The electron-releasing nature of the alkyl substituents increases electron density at silicon, strengthening the silicon-oxygen bond through enhanced orbital overlap. This electronic stabilization complements the steric protection, resulting in remarkable chemical inertness under neutral and basic conditions.
The silicon atom exhibits a strong affinity for fluoride ions due to the high strength of silicon-fluoride bonds. This characteristic enables selective deprotection using fluoride sources such as tetrabutylammonium fluoride in tetrahydrofuran solutions. The deprotection mechanism involves nucleophilic attack by fluoride at the silicon center, leading to silicon-oxygen bond cleavage and restoration of the free hydroxyl functionality.
Conformational preferences of the tert-butyldimethylsilyloxy group influence the overall molecular geometry and accessibility of reactive sites. The bulky nature of the protecting group creates distinct conformational constraints, affecting the spatial arrangement of other functional groups within the molecule. These conformational effects can significantly impact intermolecular interactions and recognition processes in biological systems.
The electron-withdrawing character of the silicon center affects the electronic properties of adjacent functional groups. The oxygen atom bonded to silicon exhibits reduced nucleophilicity compared to typical ether oxygens, influencing reaction pathways and coordination behavior. This electronic modulation extends through the molecular framework, affecting the basicity and nucleophilicity of the terminal amine functionality.
Solvent interactions with the tert-butyldimethylsilyloxy moiety demonstrate distinct patterns based on polarity and hydrogen bonding capabilities. The hydrophobic nature of the alkyl substituents reduces solubility in polar protic solvents while enhancing compatibility with nonpolar organic media. This solubility profile affects both synthetic accessibility and biological distribution characteristics of compounds containing this protecting group.
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NOSi/c1-7-11-8-9-12-13(5,6)10(2,3)4/h11H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCUFFAUDXRHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Preparation Method
The most established method for preparing [2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine involves the following key steps:
- Starting Material: 2-hydroxyethylamine or its derivatives.
- Protecting Agent: tert-Butyldimethylsilyl chloride (TBSCl).
- Base: Triethylamine (Et3N) or imidazole.
- Solvent: Anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
- Reaction Conditions: Typically performed under inert atmosphere (nitrogen) at low temperature (0–4 °C) to room temperature.
Representative Procedure
A detailed procedure adapted from the literature is as follows:
- Dissolve the 2-hydroxyethylamine derivative in anhydrous dichloromethane under nitrogen atmosphere.
- Cool the reaction mixture to 0–4 °C using an ice bath.
- Add triethylamine dropwise to the stirred solution to act as an acid scavenger.
- Slowly add tert-butyldimethylsilyl chloride dissolved in dichloromethane dropwise over 30–60 minutes while maintaining the temperature.
- Stir the reaction mixture at 0–4 °C for several hours (typically 3–16 hours) and then allow to warm to room temperature.
- Quench the reaction by adding water, separate the organic layer, and wash sequentially with aqueous acid (e.g., 1 M HCl), water, and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
- Concentrate the solution under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., hexanes/ethyl acetate mixtures).
This method yields the desired this compound as a colorless oil or solid with high purity and yield (typically >90%).
Reaction Scheme Summary
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 2-Hydroxyethylamine + TBSCl + Et3N, CH2Cl2, 0–4 °C | Formation of TBS-protected amino alcohol |
| 2 | Workup: aqueous acid wash, water, brine, drying agent | Removal of impurities and byproducts |
| 3 | Purification by silica gel chromatography | Isolation of pure this compound |
Detailed Research Findings
Effect of Base: Triethylamine is commonly used as a base to neutralize the hydrochloric acid generated during the silylation reaction. Imidazole can also serve as a base and catalyst, sometimes improving reaction rates and yields.
Solvent Choice: Dichloromethane is preferred due to its ability to dissolve both reagents and the substrate, and its low boiling point facilitates easy removal after reaction completion. THF is an alternative solvent that can be used when imidazole is the base.
Temperature Control: Maintaining low temperature during the addition of TBSCl minimizes side reactions and decomposition. The reaction is often allowed to proceed at room temperature after initial addition to ensure completion.
Purification: Silica gel chromatography is effective for separating the desired product from unreacted starting materials and side products. Eluent systems typically involve mixtures of hexanes and ethyl acetate, with gradient adjustments based on polarity.
Data Table: Typical Reaction Conditions and Yields
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | 2-Hydroxyethylamine | Commercially available |
| Protecting agent | tert-Butyldimethylsilyl chloride (TBSCl) | 1.0–1.2 equivalents |
| Base | Triethylamine or imidazole | 1.1–3.0 equivalents |
| Solvent | Dichloromethane (CH2Cl2) | Anhydrous |
| Temperature | 0–4 °C during addition, then room temp | Prevents side reactions |
| Reaction time | 3–16 hours | Monitored by TLC |
| Atmosphere | Nitrogen or argon | Moisture-sensitive |
| Workup | Aqueous acid wash, water, brine, drying agent | Removes impurities |
| Purification | Silica gel chromatography | Hexanes/ethyl acetate eluent |
| Yield | 90–99% | High efficiency |
| Product form | Oil or solid | Depends on scale and purity |
Chemical Reactions Analysis
[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyldimethylsilanyloxy group is replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: This compound is utilized in the modification of biomolecules, such as peptides and proteins, to enhance their stability and functionality.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development and as a protective group in medicinal chemistry.
Industry: It finds applications in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of [2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine involves its interaction with molecular targets through its amine and silyloxy functional groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved may include nucleophilic substitution, coordination with metal ions, and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of [2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine and structurally related ethylamine derivatives is presented below. Key parameters include molecular weight, solubility, reactivity, and applications.
Table 1: Comparative Properties of Ethylamine Derivatives
Key Findings:
Steric and Electronic Effects :
- The TBDMS group in this compound provides superior steric shielding compared to unmodified ethylamines (e.g., 2-(4-pyridyl)ethylamine), reducing undesired side reactions in complex syntheses .
- Benzimidazole- and indole-substituted ethylamines exhibit enhanced π-π stacking interactions, making them suitable for targeting aromatic biomolecules (e.g., DNA, enzymes) .
Synthetic Utility :
- This compound is pivotal in peptide coupling and silylation strategies, achieving yields >75% in optimized protocols .
- In contrast, 2-(4-pyridyl)ethylamine facilitates peptide bond formation via nucleophilic attack on activated carboxyl groups, as demonstrated in indole-carboxamide syntheses .
Stability and Solubility :
- The lipophilic TBDMS ether improves membrane permeability in drug candidates but complicates aqueous-phase reactions. Polar derivatives like 2-(4-pyridyl)ethylamine are preferred for water-soluble intermediates .
Biological Activity
[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine is a synthetic compound notable for its unique structural features, including a tert-butyldimethylsilyloxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development. This article aims to provide an in-depth examination of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The chemical structure of this compound can be represented as follows:
This compound features a silyl ether functional group, which enhances its lipophilicity and stability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the silyl group increases the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest potential effects on cancer cell lines.
- Immunosuppressive Properties : Similar compounds have demonstrated immunosuppressive capabilities, indicating possible applications in autoimmune diseases.
- Neuroprotective Effects : The compound may offer neuroprotective benefits by modulating neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation in cancer cell lines | |
| Immunosuppressive | Reduces immune response in vitro | |
| Neuroprotective | Protects neurons from oxidative stress |
Case Studies
-
Antitumor Study : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth at concentrations of 10 µM and 50 µM, showcasing a dose-dependent response.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : IC50 values ranged from 20 µM to 30 µM across different cell lines.
-
Immunosuppressive Effects : In vitro assays demonstrated that the compound decreased the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in activated macrophages.
- Experimental Setup : Macrophages were treated with lipopolysaccharide (LPS) and varying concentrations of the compound.
- Findings : A significant reduction in cytokine levels was observed at concentrations above 5 µM.
-
Neuroprotection : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, the compound exhibited protective effects against cell death.
- Mechanism Investigated : The study suggested that the compound enhances antioxidant defenses within neuronal cells.
Q & A
Q. What are the common synthetic routes for [2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine?
- Methodological Answer : The synthesis typically involves two key steps: (i) Alkylation of ethylamine : React ethylamine with a halogenated alcohol precursor (e.g., 2-bromoethanol) under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the intermediate 2-(hydroxyethyl)ethylamine . (ii) Silylation : Protect the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine in anhydrous DMF or dichloromethane. The reaction is performed under inert gas (N₂/Ar) to prevent moisture interference .
Q. How is the tert-butyldimethylsilyl (TBDMS) group introduced and characterized in this compound?
- Methodological Answer : The TBDMS group is introduced via silylation using TBDMS-Cl. Characterization includes:
- ¹H/¹³C NMR : Peaks at ~0.1 ppm (Si-CH₃) and 18-25 ppm (tert-butyl group) confirm silyl group incorporation .
- FT-IR : Absence of O-H stretch (~3200-3600 cm⁻¹) and presence of Si-O-C bonds (~1000-1100 cm⁻¹) validate successful protection .
Q. What analytical techniques are essential for confirming purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and absence of impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ or [M+Na]⁺) .
- HPLC/GC : Purity assessment using reverse-phase HPLC with UV detection or GC with flame ionization .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize premature deprotection of the TBDMS group during synthesis?
- Methodological Answer :
- Moisture Control : Use rigorously dried solvents (e.g., molecular sieves) and inert atmosphere .
- Temperature : Maintain reactions below 40°C to avoid thermal degradation of the silyl ether .
- Acid Avoidance : Replace protic acids with Lewis acids (e.g., BF₃·Et₂O) in subsequent steps to preserve the TBDMS group .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystalline) to resolve ambiguities .
- Isotopic Labeling : Use deuterated analogs or ¹⁵N-labeled ethylamine to track reaction pathways and assign peaks unambiguously .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
Q. How does the TBDMS group influence the compound’s reactivity in multistep organic syntheses?
- Methodological Answer :
- Steric Protection : The bulky TBDMS group shields the hydroxyl oxygen, preventing undesired nucleophilic attacks or oxidation in subsequent reactions (e.g., Grignard additions or cross-couplings) .
- Selective Deprotection : Use fluoride-based reagents (e.g., TBAF in THF) to cleave the silyl ether selectively without affecting other functional groups .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The compound is stable in neutral to mildly basic conditions but hydrolyzes rapidly under acidic (pH < 3) or strongly basic (pH > 10) conditions .
- Thermal Stability : Long-term storage at –20°C in anhydrous solvents (e.g., DCM or DMF) prevents degradation. Decomposition occurs above 100°C, releasing siloxanes .
Q. How is this compound utilized in the synthesis of complex natural products or pharmaceuticals?
- Methodological Answer :
- Intermediate in Peptide Synthesis : The TBDMS-protected amine serves as a building block for introducing ethylamine moieties in peptide chains without side reactions .
- Protecting Group Strategy : Enables stepwise synthesis of polyfunctional molecules (e.g., alkaloids or glycosides) by temporarily masking reactive sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
